1-Propene, 1,1-dichloro-3,3,3-trifluoro-

説明

1-Propene, 1,1-dichloro-3,3,3-trifluoro-, is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds such as propene, 3,3,3-trifluoropropene, and various chlorinated and fluorinated propenes, which can provide insights into the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of fluorinated propenes, such as trifluoroethene, can be achieved through catalytic hydrodechlorination of chlorinated precursors. For example, 1,1,2-trichlorotrifluoroethane can be converted to trifluoroethene using a Bi–Pd catalyst supported on metal oxides . Similarly, 1-Propene, 1,1-dichloro-3,3,3-trifluoro- could potentially be synthesized through related catalytic processes or by fluorination of chlorinated propenes .

Molecular Structure Analysis

The molecular structure of propene and its fluorinated analogs has been extensively studied. For instance, the bond lengths and angles in 3,3,3-trifluoropropene have been determined by gas electron diffraction, revealing differences in bond distances and angles compared to non-fluorinated propene . These structural differences are crucial as they influence the reactivity and physical properties of the molecule.

Chemical Reactions Analysis

Fluorinated propenes exhibit unique reactivity patterns. For example, perfluoro-2-(trifluoromethyl)propene is highly reactive, participating in both heterolytic and homolytic reactions, and can react with a variety of nucleophiles and electrophiles . The presence of fluorine atoms significantly alters the electronic structure of the molecule, enhancing its electron-accepting ability . This reactivity could be extrapolated to 1-Propene, 1,1-dichloro-3,3,3-trifluoro-, suggesting it may also engage in diverse chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated propenes are influenced by their molecular structure. The introduction of fluorine atoms increases the molecule's polarity and can affect its boiling point, solubility, and stability . The electronic structure of these molecules, as studied through photoelectron spectroscopies and calculations, shows that fluorination affects the ionization energies and the stability of the lowest unoccupied molecular orbital . These properties are important for understanding the behavior of 1-Propene, 1,1-dichloro-3,3,3-trifluoro- in various environments and applications.

科学的研究の応用

Synthesis and Chemical Reactions

Intermediate in Fluorination Reactions : The symmetrical 1,2,3-trichloropropenylium ion is an intermediate in the reaction of 1,2,3,3-tetrachloro-1-propene with SbF3 to form 1,2-dichloro-3,3-difluoro-1-propene (Boberg & Voss, 1976).

Stereoselective Bissilylation : (E)-1-Aryl-3,3,3-trifluoro-1,2-di(trimethylsilyl)-1-propenes were synthesized from aryl trifluoromethyl acetylenes via reductive bissilylation. These compounds can be used as building blocks for substituted trifluoropropenes (Katagiri et al., 2011).

Hydroboration of Alkene : The introduction of fluorine atoms changes the proportions of hydroborational products and reverses the regioselectivity in the reaction of dichloroborane BHCl2 with 3,3,3-trifluoro-prop-1-ene (Fan et al., 2010).

Industrial Applications

Vapor Phase Process for Chemical Production : A vapor phase process is used for making 1,1,1,3,3-pentafluoropropane and 1-chloro-3,3,3-trifluoropropene, indicating industrial applications in chemical manufacturing (등슈성, 1997).

Fire Protection with Bromoalkene/Nitrogen Gaseous Mixtures : The fire suppression efficiencies of 1-bromo-1-propene/nitrogen and 2-bromo-3,3,3 trifluoro-1-propene/nitrogen gas mixtures have been studied, showing potential in fire suppression applications (Zou et al., 2001).

Polymerization and Material Science

Polymerizations of Ethylenic Monomers : The study of complexation of some trifluoromethanesulphonates by their conjugate acid in polymerization processes reveals the potential of these compounds in advanced material science applications (Souverain et al., 1980).

Nonsymmetric Palladium Complexes for Propene/CO Copolymerization : Nonsymmetric palladium complexes of partly fluorinated bisphosphine ligands have been found to be efficient catalysts for flexible propene/CO copolymer materials of ultrahigh molecular weight, indicating their utility in high-performance polymer synthesis (Meier et al., 2003).

特性

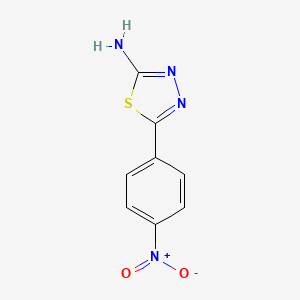

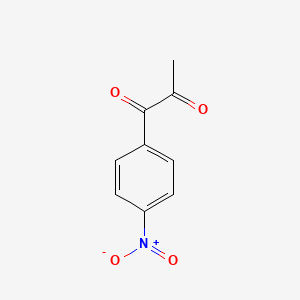

IUPAC Name |

1,1-dichloro-3,3,3-trifluoroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HCl2F3/c4-2(5)1-3(6,7)8/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISCYUDAHBJMFNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

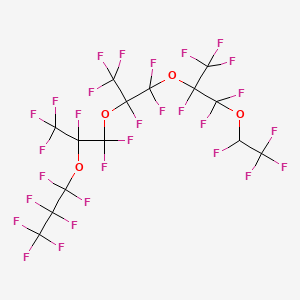

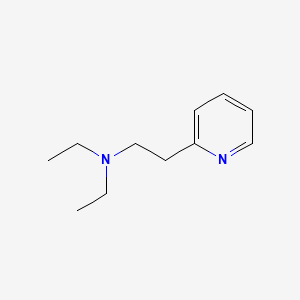

C(=C(Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HCl2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060037 | |

| Record name | 1-Propene, 1,1-dichloro-3,3,3-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Propene, 1,1-dichloro-3,3,3-trifluoro- | |

CAS RN |

460-70-8 | |

| Record name | 1,1-Dichloro-3,3,3-trifluoro-1-propene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=460-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propene, 1,1-dichloro-3,3,3-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, 1,1-dichloro-3,3,3-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propene, 1,1-dichloro-3,3,3-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(4-Chlorophenyl)sulfanyl]methyl}phenylamine](/img/structure/B1295148.png)

![1,3-Dimethyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione](/img/structure/B1295159.png)